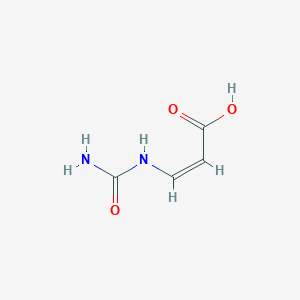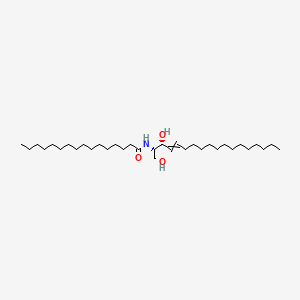
Ureidoacrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ureidoacrylic acid is the (Z)-3-ureido derivative of acrylic acid. It derives from an acrylic acid. It is a conjugate acid of a ureidoacrylate.
Scientific Research Applications
1. Lithium-Ion Battery Technology
Ureidoacrylic acid derivatives have been employed in the development of lithium-ion battery technology. For instance, a ureido-pyrimidinone-functionalized poly(acrylic acid) was developed as a high-performance polymer binder for Si anodes in lithium-ion batteries. This polymer demonstrated potential for improving the electrochemical performance of Si anodes, showing a high capacity and efficiency even after numerous charge/discharge cycles (Nam et al., 2020).
2. Pyrimidine Degradation and Biochemistry
In the field of biochemistry, ureidoacrylic acid has been identified as a product of the novel Rut pathway in Escherichia coli. This pathway involves the cleavage of the uracil ring, resulting in ureidoacrylate, and plays a crucial role in the organism's nitrogen metabolism (Kim et al., 2010).
3. Soil Remediation
Polyacrylate polymers, related to ureidoacrylic acid, have been used for soil remediation, particularly in copper-contaminated soils. Their application has been shown to enhance plant growth and improve soil quality, thus indicating their potential in environmental remediation efforts (Varennes & Queda, 2005).
4. Hydrogel Nanocomposite Development
The development of hydrogel nanocomposites using acrylic acid and other components has been explored. Such nanocomposites have potential applications in various fields due to their unique physical properties, such as high absorption capacity and structural integrity (Shahzamani et al., 2020).
5. Controlled-Release Fertilizers
Acrylic latexes, a derivative of acrylic acid, have been used in creating controlled-release fertilizers. The modification of these latexes can effectively delay the release of nutrients, such as urea, which is crucial for sustainable agricultural practices (Shen et al., 2017).
properties
Molecular Formula |
C4H6N2O3 |
|---|---|
Molecular Weight |
130.1 g/mol |
IUPAC Name |
(Z)-3-(carbamoylamino)prop-2-enoic acid |
InChI |
InChI=1S/C4H6N2O3/c5-4(9)6-2-1-3(7)8/h1-2H,(H,7,8)(H3,5,6,9)/b2-1- |
InChI Key |
JDSSVQWHYUVDDF-UPHRSURJSA-N |
Isomeric SMILES |
C(=C\NC(=O)N)\C(=O)O |
SMILES |
C(=CNC(=O)N)C(=O)O |
Canonical SMILES |
C(=CNC(=O)N)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-(2-Methoxyphenyl)-1-piperidinyl]-(5-methyl-1-phenyl-4-pyrazolyl)methanone](/img/structure/B1225842.png)
![6-amino-4-(3-chlorophenyl)-3-methyl-1-(phenylmethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1225844.png)
![2-[4-(2,2-Dimethyl-4-oxo-1,3,5,6-tetrahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B1225845.png)
![2-[4-[4-(Difluoromethoxy)phenyl]-4-methyl-2,5-dioxo-1-imidazolidinyl]acetic acid ethyl ester](/img/structure/B1225848.png)

![4-[[4-(Dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy]benzoic acid methyl ester](/img/structure/B1225851.png)
![4-[(3-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B1225854.png)
![2-[2-[(4-Phenylphenyl)methylamino]ethylamino]ethanol](/img/structure/B1225857.png)
![N-(4-Acetyl-phenyl)-4-[(E)-3-(4-fluoro-phenyl)-3-oxo-propenylamino]-benzenesulfonamide](/img/structure/B1225858.png)
![N-[(2-ethyl-1-piperidinyl)-sulfanylidenemethyl]-4-nitrobenzamide](/img/structure/B1225859.png)
![N-[2-[4-[(4-chlorophenyl)-oxomethyl]-1-piperazinyl]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1225867.png)
